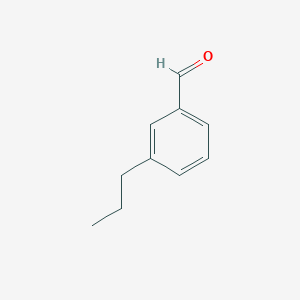
3-丙基苯甲醛
描述
Synthesis Analysis
The synthesis of 3-Propylbenzaldehyde and related compounds involves various chemical reactions, often utilizing palladium-catalyzed processes or reactions with arylhydrazines and alkynes. For instance, 2-bromobenzaldehydes react with arylhydrazines in the presence of a palladium catalyst and phosphorus chelating ligands to afford 1-aryl-1H-indazoles in good yields, demonstrating a method that might be adapted for synthesizing similar compounds (Cho et al., 2004). Another example is the reaction of 2-hydroxybenzaldehydes with alkynes, showcasing the versatility in forming various alkenoylphenols (Kokubo et al., 1999).
Molecular Structure Analysis
The molecular structure of 3-Propylbenzaldehyde and derivatives reveals interesting insights when examined through spectroscopic methods. Studies have indicated significant structural changes when benzaldehydes transform into their corresponding oxyanions, affecting both the spectral and geometric properties of these compounds (Stamboliyska et al., 2003).
Chemical Reactions and Properties
3-Propylbenzaldehyde undergoes a variety of chemical reactions, highlighting its reactivity and functional applicability in organic synthesis. For instance, its derivatives can be synthesized through domino imination/cycloisomerisation processes, demonstrating its utility in constructing complex molecular architectures like 3-benzyl isoquinolines (Dell'Acqua et al., 2014).
科学研究应用
荧光pH传感器
与苯甲醛类化合物相关的新探针作为高度选择性的荧光pH传感器,显示出在特定pH范围内荧光强度显著增加。这种应用对于研究生物细胞器非常重要,突显了苯甲醛衍生物在生物和化学传感技术中的潜力 (Saha et al., 2011)。
化学合成中的催化作用
苯甲醛衍生物在对苯基C(sp3)–H的氧功能化催化过程中被利用,表明它们在合成各种芳香醛类化合物中的重要性。这展示了这些化合物在促进环境友好合成方法中的作用,这对于制药和基础研究应用至关重要 (Jiang等,2014)。
聚合物膜电极
与3-丙基苯甲醛结构相关的化合物已被探索用作聚合物膜电极中的离子载体,展示出优秀的电位响应特性。这种应用在环境监测和分析化学中具有重要意义,特别是在选择性检测Pb(II)离子方面 (Kaur & Aulakh, 2018)。
分子对接和生物活性
苯甲醛衍生物的分子对接研究显示出对各种靶标的潜在生物活性,表明它们在药物发现和治疗剂开发中的用处。这突显了这些化合物在药物化学和制药研究中的重要性 (Mary & James,2020)。
环境化学
对苯甲醛衍生物与污染物和自由基相互作用的研究提供了对它们在理解大气化学和环境降解过程中潜在作用的见解。这对于制定减轻空气污染策略和了解环境中有机化合物的化学行为至关重要 (Liu, Wen, & Wu, 2017)。
安全和危害
属性
IUPAC Name |
3-propylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-4-9-5-3-6-10(7-9)8-11/h3,5-8H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKRXGOMMRLUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908454 | |
| Record name | 3-Propylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propylbenzaldehyde | |
CAS RN |
103528-31-0 | |
| Record name | 3-Propylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103528310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Propylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-propylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)](/img/structure/B25397.png)
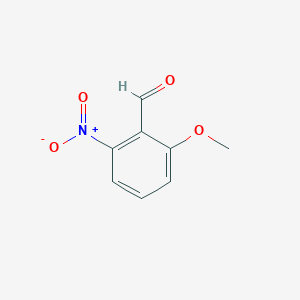
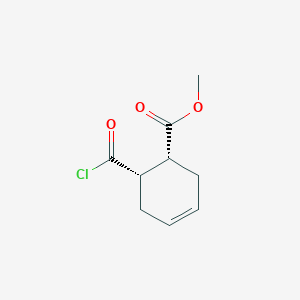
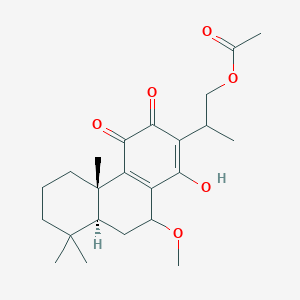
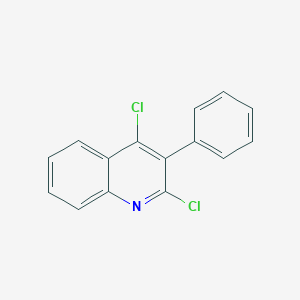
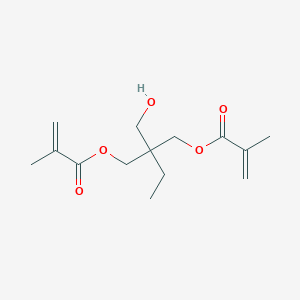
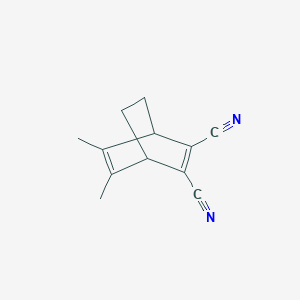
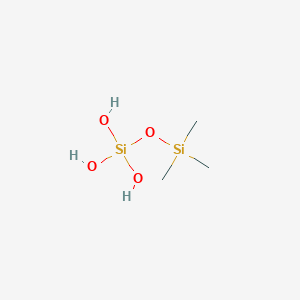
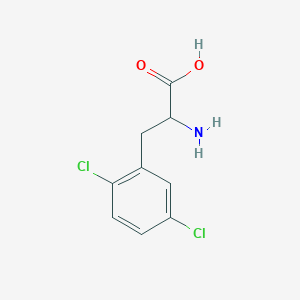
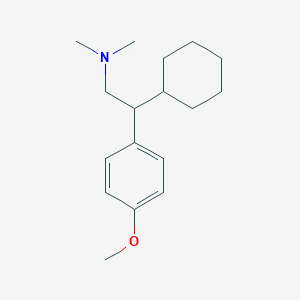
![N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide](/img/structure/B25424.png)
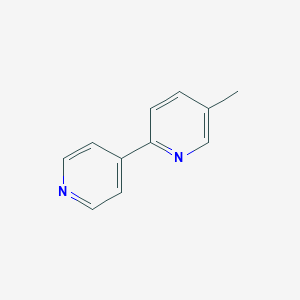
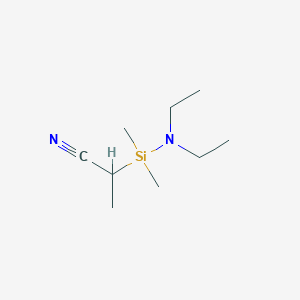
![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)